molecular formula C11H12N4O2 B8633502 3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid

3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B8633502
M. Wt: 232.24 g/mol
InChI Key: IFHWJTOFROTZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid is a complex organic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of both an amino group and an imidazole ring makes it a versatile molecule for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid typically involves multi-step organic synthesis. One common route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and imidazole.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-bromopyridine with an appropriate nucleophile to introduce the amino group at the 6-position.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with imidazole under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the imidazole ring or the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of the amino group may yield nitro derivatives.

    Reduction: Reduction may lead to the formation of reduced imidazole or pyridine derivatives.

Scientific Research Applications

3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Biochemistry: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Materials Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is investigated for its use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(6-aminopyridin-3-yl)-2-(1H-imidazol-4-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

    3-(6-aminopyridin-3-yl)-2-(1H-imidazol-4-yl)butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.

Uniqueness

3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical reactivity and potential applications. The presence of both an amino group and an imidazole ring allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C11H12N4O2/c12-10-2-1-7(4-14-10)3-8(11(16)17)9-5-13-6-15-9/h1-2,4-6,8H,3H2,(H2,12,14)(H,13,15)(H,16,17)

InChI Key

IFHWJTOFROTZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(C2=CN=CN2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.